molecular formula C16H36O6P2 B3394006 1,1,2,2-Tetrabutoxydiphosphane 1,2-dioxide CAS No. 679-39-0

1,1,2,2-Tetrabutoxydiphosphane 1,2-dioxide

Cat. No.: B3394006
CAS No.: 679-39-0
M. Wt: 386.4 g/mol
InChI Key: OFJLWSATBWETGB-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrabutoxydiphosphane 1,2-dioxide is an organophosphorus compound with the molecular formula C16H36O6P2. This compound is characterized by the presence of two phosphorus atoms, each bonded to two butoxy groups and an oxygen atom, forming a diphosphane dioxide structure. It is a versatile compound with significant applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrabutoxydiphosphane 1,2-dioxide can be synthesized through the oxidative dimerization of lithiated phosphane oxides. The reaction typically involves the use of oxygen in tetrahydrofuran (THF) at low temperatures. Another method involves the nucleophilic substitution reactions of lithiated phosphane oxides with phosphinic bromides in THF under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative dimerization processes, ensuring the controlled addition of oxygen to prevent over-oxidation. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetrabutoxydiphosphane 1,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

    Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

    Substitution: The butoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

    Oxidation: Higher oxidation state phosphorus compounds.

    Reduction: Lower oxidation state phosphorus compounds.

    Substitution: Alkoxy or aryloxy substituted diphosphane dioxides.

Scientific Research Applications

1,1,2,2-Tetrabutoxydiphosphane 1,2-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrabutoxydiphosphane 1,2-dioxide involves its interaction with molecular targets through its phosphorus-oxygen bonds. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

  • 1,1,2,2-Tetraethoxydiphosphane 1,2-dioxide
  • 1,1,2,2-Tetrapropoxydiphosphane 1,2-dioxide

Comparison: 1,1,2,2-Tetrabutoxydiphosphane 1,2-dioxide is unique due to its butoxy groups, which provide distinct steric and electronic properties compared to its ethoxy and propoxy analogs. These differences can influence the compound’s reactivity, solubility, and applications in various fields .

Properties

IUPAC Name

1-[butoxy(dibutoxyphosphoryl)phosphoryl]oxybutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O6P2/c1-5-9-13-19-23(17,20-14-10-6-2)24(18,21-15-11-7-3)22-16-12-8-4/h5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJLWSATBWETGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(OCCCC)P(=O)(OCCCC)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289919
Record name 1,1,2,2-tetrabutoxydiphosphane 1,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679-39-0
Record name Butyl hypophosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,2,2-tetrabutoxydiphosphane 1,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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